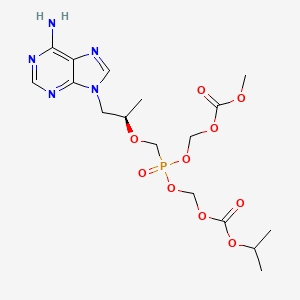

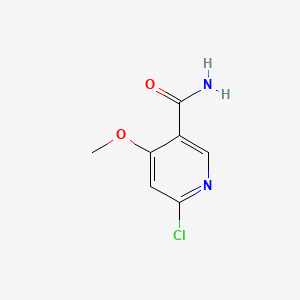

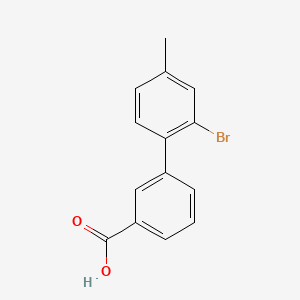

![molecular formula C7H4BrFN2 B572562 4-溴-6-氟-1H-苯并[D]咪唑 CAS No. 1245642-98-1](/img/structure/B572562.png)

4-溴-6-氟-1H-苯并[D]咪唑

描述

“4-Bromo-6-fluoro-1H-benzo[D]imidazole” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis

The molecular formula of “4-Bromo-6-fluoro-1H-benzo[D]imidazole” is C11H12BrFN2 . The structure of these compounds shows an identical system of hydrogen bonds .Chemical Reactions Analysis

The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described, including discussion of scope and limitations, reaction mechanisms and future challenges .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .科学研究应用

Cancer Research

Imidazole derivatives, including compounds like 4-Bromo-6-fluoro-1H-benzo[D]imidazole, are often explored for their potential in cancer treatment. They can serve as kinase inhibitors and have been studied for their efficacy against various cancer cell lines, such as breast cancer and colorectal cancer cells .

Synthesis of Therapeutic Agents

These compounds are key intermediates in the synthesis of therapeutic agents. For example, they can be used in the preparation of drugs like Abemaciclib, which is used to treat certain types of breast cancer .

Bioactivity Studies

The bioactivity of imidazole derivatives is a significant area of research. Studies often focus on how substituent groups in their structures affect bioactivity against different cancer cell lines .

Regiocontrolled Synthesis

Recent advances in chemistry highlight the importance of imidazole compounds in the regiocontrolled synthesis of substituted imidazoles, which are crucial for creating functional molecules used in various applications .

Antitumor Potential

Some imidazole derivatives have been synthesized and evaluated for their antitumor potential against different cell lines, providing a basis for further exploration of 4-Bromo-6-fluoro-1H-benzo[D]imidazole in similar contexts .

作用机制

Target of Action

It’s known that imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

It’s known that imidazole derivatives interact with their targets to exert their effects .

Biochemical Pathways

Imidazole derivatives are known to affect various biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

Thus, this moiety helps to overcome the solubility problems of poorly soluble drug entities .

Result of Action

It’s known that imidazole derivatives can have a wide range of effects at the molecular and cellular level due to their broad range of biological activities .

Action Environment

It’s known that the synthesis of imidazole derivatives should be carried out in a well-ventilated area to prevent concentration in hollows and sumps .

安全和危害

未来方向

Imidazole has broad range of chemical and biological properties . It has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This present review summarized some pharmacological activities and various kinds of synthetic routes for imidazole and their derived products . Therefore, the future directions of “4-Bromo-6-fluoro-1H-benzo[D]imidazole” could be in the development of new drugs.

属性

IUPAC Name |

4-bromo-6-fluoro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFN2/c8-5-1-4(9)2-6-7(5)11-3-10-6/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGODHAPVAQOGMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1NC=N2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1245642-98-1 | |

| Record name | 4-bromo-6-fluoro-1H-1,3-benzodiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 1-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B572492.png)

![8-Methyl-2-(pyridin-2-yl)-5,6,7,8-tetrahydro-4H-oxazolo[4,5-c]azepine](/img/structure/B572494.png)

![(R)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole](/img/structure/B572498.png)

![7-Azaspiro[4.5]decan-6-one](/img/structure/B572499.png)

![N-((3S,4S)-1-Benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B572500.png)